3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde
Overview
Description
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of an ethoxy group and a hydroxyethoxy group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxy group of the benzaldehyde and the ethylene glycol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4-(2-hydroxyethoxy)benzoic acid.
Reduction: 3-Ethoxy-4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and hydroxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the hydroxyethoxy group, making it less hydrophilic.
4-(2-Hydroxyethoxy)benzaldehyde: Lacks the ethoxy group, which may affect its reactivity and solubility.
Uniqueness
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both ethoxy and hydroxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in various solvents and its reactivity in chemical reactions, making it a versatile compound for research and industrial applications .
Biological Activity
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a compound with significant potential in various biological applications. This article reviews its biological activity, including its antimicrobial properties, anti-inflammatory effects, and potential as a pharmaceutical agent.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C12H16O4
- Molecular Weight: 224.25 g/mol
- IUPAC Name: this compound
The presence of both ethoxy and hydroxyethoxy groups contributes to its solubility and reactivity, making it suitable for various biological interactions.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related compounds have been shown to effectively inhibit the growth of various pathogens, including bacteria and fungi.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Candida albicans | 20 | 100 |
These results suggest that the compound could be developed into an antimicrobial agent, particularly in formulations aimed at preventing microbial growth in pharmaceuticals and cosmetics .
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. A study on related benzaldehyde derivatives showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with these compounds in vitro.
Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound Treatment | 100 | 200 |
This indicates that the compound could potentially modulate inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various benzaldehyde derivatives, including those structurally similar to this compound, found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing biological activity.
- Anti-inflammatory Mechanism Investigation : In another investigation, the compound was tested for its ability to reduce inflammation in RAW264.7 macrophage cells stimulated with LPS. Results showed a significant decrease in nitric oxide production, indicating a potential pathway for anti-inflammatory action through inhibition of the NF-kB signaling pathway .
Properties
IUPAC Name |
3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSJUPYTWLSFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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